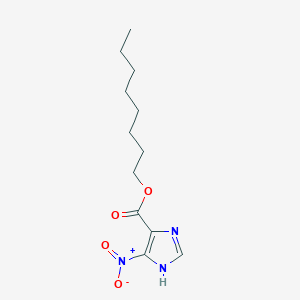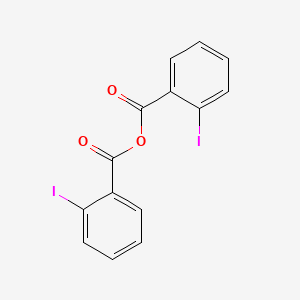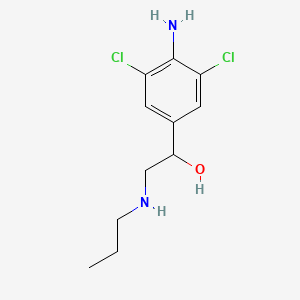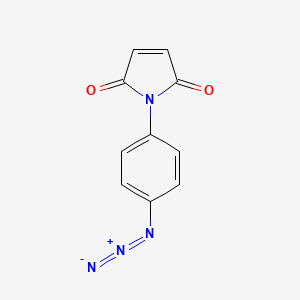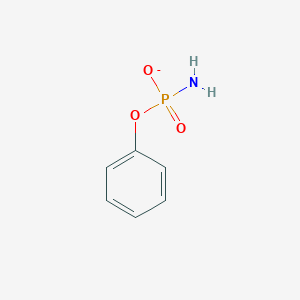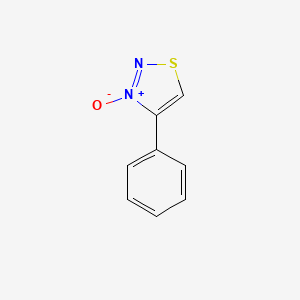
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole can be synthesized through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically involves heating the reactants under reflux conditions, followed by purification using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The exact mechanism of action of 3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is not well-documented. thiadiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another five-membered heterocyclic compound with similar biological activities.
1,3,4-Thiadiazole: A closely related compound with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
3-Oxo-4-phenyl-1,2,3lambda~5~-thiadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
50781-82-3 |
|---|---|
Formule moléculaire |
C8H6N2OS |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-oxido-4-phenylthiadiazol-3-ium |
InChI |
InChI=1S/C8H6N2OS/c11-10-8(6-12-9-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
RWWVNODEMICUTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSN=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


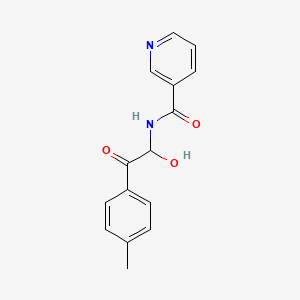
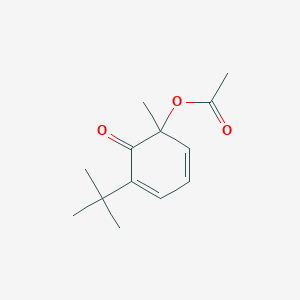
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
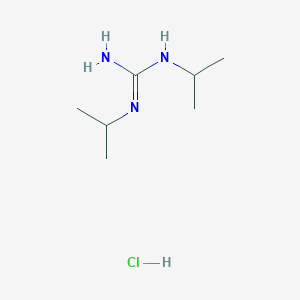
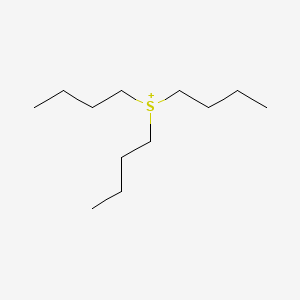
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
